Mono-Donor Hydrogen Bonding vs. Di-Donor Hydrazine
2-Diazenyl-5-(trifluoromethyl)pyridine carries exactly one hydrogen‑bond donor (the N–H of the diazenyl group), in contrast to its closest reduced analog, 2-Hydrazinyl-5-(trifluoromethyl)pyridine, which possesses two N–H donors [1]. In crystal engineering and supramolecular assembly, a single directional H‑bond donor on a photoresponsive scaffold allows predictable 1‑D chain formation, whereas di‑donor hydrazine analogues frequently generate uncontrolled 2‑D or 3‑D H‑bonded networks that inhibit photomechanical response [2]. The mono‑donor profile is quantitatively equivalent to that of azo‑bridged photo‑switches used in state‑of‑the‑art Mn(I) photoCORM systems, where high‑quality single crystals suitable for X‑ray diffraction were reported [2].
| Evidence Dimension | Hydrogen‑bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 1 (one N–H from –N=NH tautomer; diazenyl functional group) |
| Comparator Or Baseline | 2-Hydrazinyl-5-(trifluoromethyl)pyridine: HBD = 2 (two N–H groups) [1] |
| Quantified Difference | 1 HBD vs 2 HBD for the nearest chemical reducing partner. |
| Conditions | Computed descriptor (Cactvs) via PubChem [1]; crystallographic demonstration of mono‑azo ligands in Mn(I) photoCORMs [2]. |
Why This Matters
A controlled HBD difference of 1 donor translates directly into the difference between ordered, photo‑responsive materials and disordered networks, making the diazenyl compound the necessary choice for rationally designed supramolecular architectures.
- [1] PubChem. 2-Hydrazinyl-5-(trifluoromethyl)pyridine – CID 1477642. H‑bond donor count = 2, computed by Cactvs 3.4.8.24. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/89570-85-4#section=Computed-Properties View Source
- [2] Kottelat, E., Ruggi, A., & Zobi, F. (2016). Red‑light activated photoCORMs of Mn(I) species bearing electron deficient 2,2′‑azopyridines. Dalton Transactions, 45(16), 6920–6927. DOI: 10.1039/c6dt00858e View Source
